molecular formula C57H66ClF4N6O11PS4 B8201800 Pelcitoclax CAS No. 1619923-36-2

Pelcitoclax

Cat. No.: B8201800
CAS No.: 1619923-36-2
M. Wt: 1281.9 g/mol
InChI Key: QIOCQCYXBYUYLH-YACUFSJGSA-N
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Description

Pelcitoclax, also known as APG-1252, is a potent dual inhibitor of B-cell lymphoma 2 (BCL-2) and B-cell lymphoma-extra-large (BCL-xL) proteins. These proteins are crucial regulators of apoptosis, the process of programmed cell death. By inhibiting these proteins, this compound promotes apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pelcitoclax is synthesized using an innovative prodrug strategy. This involves creating a compound that is initially inactive but is converted into an active form within the body. The synthetic route typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization to yield the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet regulatory standards for pharmaceutical compounds .

Chemical Reactions Analysis

Types of Reactions: Pelcitoclax undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include organic solvents, catalysts, and protective agents. Reaction conditions are carefully controlled to ensure the desired chemical transformations occur efficiently .

Major Products Formed: The major product formed from these reactions is the active metabolite of this compound, which exhibits potent anticancer activity by inducing apoptosis in cancer cells .

Scientific Research Applications

Pelcitoclax has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the mechanisms of apoptosis and the role of BCL-2 and BCL-xL proteins.

    Biology: Investigated for its effects on cellular processes and its potential to overcome drug resistance in cancer cells.

    Medicine: Under clinical development for the treatment of various cancers, including small-cell lung cancer and multiple myeloma.

Mechanism of Action

Pelcitoclax exerts its effects by binding to and inhibiting BCL-2 and BCL-xL proteins. This disruption of protein-protein interactions leads to the activation of pro-apoptotic proteins such as BAX and BAK, which in turn trigger the caspase cascade, resulting in apoptosis. The compound also disrupts complexes involving BCL-xL and other pro-apoptotic proteins like BIM and PUMA, further promoting cell death .

Comparison with Similar Compounds

    Venetoclax: A selective BCL-2 inhibitor used in the treatment of chronic lymphocytic leukemia.

    Navitoclax: A dual BCL-2/BCL-xL inhibitor with similar mechanisms but higher toxicity due to platelet depletion.

Comparison: Pelcitoclax is unique in its dual inhibition of BCL-2 and BCL-xL, offering a broader spectrum of anticancer activity. Unlike navitoclax, this compound employs a prodrug strategy to minimize platelet toxicity, making it a safer alternative for clinical use .

Properties

IUPAC Name

3-[1-[(3R)-3-[4-[[4-[4-[3-[2-(4-chlorophenyl)-5-methyl-4-methylsulfonyl-1-propan-2-ylpyrrol-3-yl]-5-fluorophenyl]piperazin-1-yl]phenyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperidine-4-carbonyl]oxypropylphosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H66ClF4N6O11PS4/c1-38(2)68-39(3)55(82(4,73)74)53(54(68)40-11-13-43(58)14-12-40)42-33-44(59)35-48(34-42)67-29-27-66(28-30-67)47-17-15-45(16-18-47)64-84(77,78)50-19-20-51(52(36-50)83(75,76)57(60,61)62)63-46(37-81-49-9-6-5-7-10-49)23-26-65-24-21-41(22-25-65)56(69)79-31-8-32-80(70,71)72/h5-7,9-20,33-36,38,41,46,63-64H,8,21-32,37H2,1-4H3,(H2,70,71,72)/t46-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOCQCYXBYUYLH-YACUFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC(=C3)F)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)NC(CCN7CCC(CC7)C(=O)OCCCP(=O)(O)O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC(=C3)F)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)N[C@H](CCN7CCC(CC7)C(=O)OCCCP(=O)(O)O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H66ClF4N6O11PS4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1281.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1619923-36-2
Record name Pelcitoclax [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1619923362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pelcitoclax
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16285
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PELCITOCLAX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/317UBD60ML
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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